

# Application Note: Amide Coupling Protocols for CAS 946741-91-9

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## Compound of Interest

Compound Name: 4-(3-Chloro-4-fluorophenoxy)-3-methylphenylamine

CAS No.: 946741-91-9

Cat. No.: B3172765

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## Introduction & Compound Profile

CAS 946741-91-9, chemically identified as 4-(3-Chloro-4-fluorophenoxy)-3-methylaniline, is a specialized aniline derivative frequently employed as a pharmacophore in medicinal chemistry, particularly in the synthesis of kinase inhibitors (e.g., targeting EGFR or c-Met pathways).

## Chemical Entity Profile

Parameter	Specification
Common Name	4-(3-Chloro-4-fluorophenoxy)-3-methylaniline
CAS Number	946741-91-9
Molecular Formula	C <sub>13</sub> H <sub>11</sub> ClFNO
Molecular Weight	251.68 g/mol
Functional Group	Primary Aromatic Amine (Aniline)
pKa (Conjugate Acid)	~4.0 – 4.5 (Estimated)
Solubility	Soluble in DMSO, DMF, DCM, EtOAc; Low solubility in water. <sup>[1][2][3][4]</sup>

## The "Aniline Challenge" in Amide Coupling

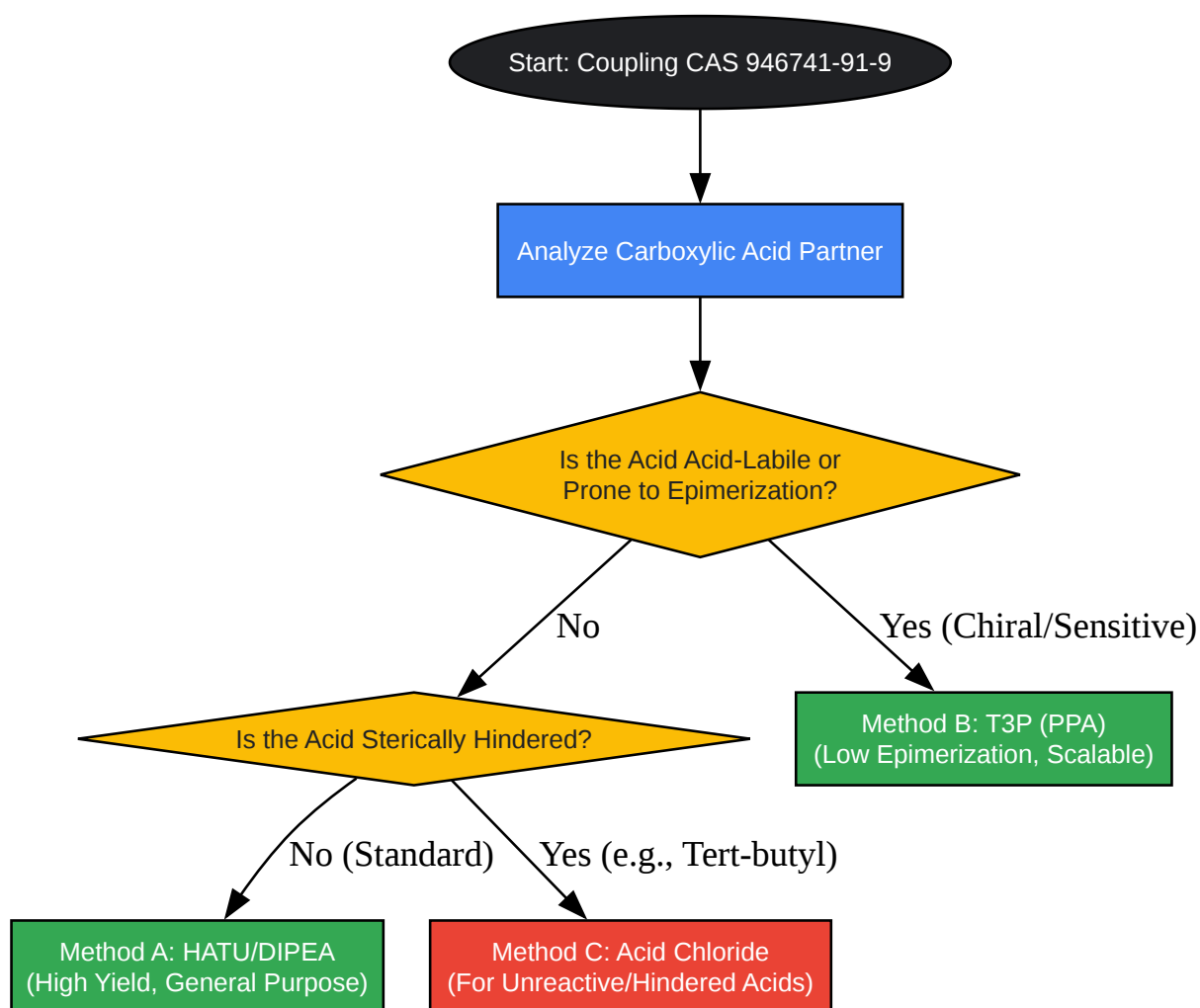
While primary aliphatic amines couple readily, CAS 946741-91-9 presents specific challenges due to its aniline nature:

- **Reduced Nucleophilicity:** The lone pair on the nitrogen is delocalized into the aromatic ring, significantly lowering its reactivity compared to alkyl amines.
- **Electronic Deactivation:** The para-phenoxy substituent, while resonance donating, carries electron-withdrawing halogens (Cl, F) on the distal ring, which can subtly modulate the electron density.
- **Steric Environment:** The meta-methyl group (position 3 relative to the amine at 1) does not impose severe steric hindrance, but it increases the lipophilicity of the molecule.

**Strategic Implication:** Standard coupling reagents (e.g., EDC/HOBt) often result in sluggish kinetics or incomplete conversion. High-efficiency activation methods (HATU, T3P, or Acid Chlorides) are required to drive the reaction to completion.

## Decision Matrix: Selecting the Right Protocol

The choice of coupling method depends on the Carboxylic Acid (R-COOH) partner. Use the logic flow below to select the optimal protocol.



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Figure 1: Decision tree for selecting the appropriate amide coupling protocol based on the carboxylic acid partner.

## Detailed Experimental Protocols

### Method A: HATU-Mediated Coupling (The "Gold Standard")

Best For: Discovery-scale synthesis, valuable intermediates, and ensuring high conversion.

Mechanism: HATU generates a highly reactive At-ester intermediate that reacts rapidly with the less nucleophilic aniline.

Reagents:

- Carboxylic Acid (1.0 equiv)
- CAS 946741-91-9 (1.0 – 1.1 equiv)
- HATU (1.2 equiv)
- DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)
- Solvent: DMF (Anhydrous)

Protocol:

- Activation: In a dried vial, dissolve the Carboxylic Acid (1.0 mmol) in anhydrous DMF (3–5 mL, 0.2 M concentration).
- Add DIPEA (3.0 mmol) and stir for 2 minutes.
- Add HATU (1.2 mmol) in one portion. The solution typically turns yellow/orange. Stir for 5–10 minutes at Room Temperature (RT) to form the activated ester.
- Coupling: Add CAS 946741-91-9 (1.0–1.1 mmol).
- Reaction: Stir at RT for 2–16 hours. Monitor by LC-MS.
  - Note: If conversion is <50% after 4 hours, heat to 50°C.
- Workup: Dilute with EtOAc (20 mL). Wash with sat. NaHCO<sub>3</sub> (2x), Water (1x), and Brine (1x). Dry over Na<sub>2</sub>SO<sub>4</sub> and concentrate.

## Method B: T3P (Propylphosphonic Anhydride) Coupling

Best For: Scale-up (>1g), chiral acids (low epimerization risk), and easy purification.

Mechanism: T3P acts as a water scavenger and activating agent, producing water-soluble byproducts.

Reagents:

- Carboxylic Acid (1.0 equiv)

- CAS 946741-91-9 (1.1 equiv)
- T3P (50% wt in EtOAc or DMF) (1.5 – 2.0 equiv)
- Pyridine (3.0 – 4.0 equiv) or DIPEA
- Solvent: EtOAc or 2-MeTHF

#### Protocol:

- Setup: Dissolve Carboxylic Acid (1.0 mmol) and CAS 946741-91-9 (1.1 mmol) in EtOAc (5 mL).
- Base Addition: Add Pyridine (3.5 mmol). Cool to 0°C if the acid is extremely sensitive; otherwise, perform at RT.
- Reagent Addition: Dropwise add T3P solution (1.5 mmol).
- Reaction: Allow to warm to RT and stir for 12–24 hours.
  - Tip: T3P kinetics are slower than HATU; patience is required.
- Workup: The beauty of T3P is the workup. Wash the organic layer with Water, 1M HCl (to remove pyridine and unreacted amine), sat. NaHCO<sub>3</sub>, and Brine.
- Isolation: Evaporate solvent. Often yields pure product without chromatography.

## Method C: Acid Chloride Generation (The "Brute Force" Method)

Best For: Sterically hindered acids, electron-poor acids, or when coupling reagents fail.

#### Reagents:

- Carboxylic Acid (1.0 equiv)
- Oxalyl Chloride (1.5 equiv) + DMF (cat.<sup>[5]</sup> 1-2 drops)

- CAS 946741-91-9 (1.0 equiv)
- Base: Pyridine or TEA
- Solvent: DCM (Dichloromethane)

Protocol:

- Activation: Dissolve Carboxylic Acid (1.0 mmol) in dry DCM (5 mL). Cool to 0°C.[5]
- Add Oxalyl Chloride (1.5 mmol) dropwise, followed by 1 drop of DMF. Gas evolution (CO/CO<sub>2</sub>) will occur.
- Stir at RT for 1–2 hours until gas evolution ceases. Concentrate in vacuo to remove excess oxalyl chloride (optional but recommended).
- Coupling: Redissolve the crude acid chloride in DCM (3 mL).
- In a separate vial, dissolve CAS 946741-91-9 (1.0 mmol) and Pyridine (2.0 mmol) in DCM (2 mL).
- Add the amine solution to the acid chloride solution at 0°C.
- Reaction: Warm to RT and stir for 2–4 hours.
- Workup: Quench with water. Extract with DCM.[5][6] Wash with 1M HCl and NaHCO<sub>3</sub>.

## Troubleshooting & Critical Parameters

Issue	Probable Cause	Corrective Action
Low Conversion (<30%)	Low nucleophilicity of aniline.	Switch to Method C (Acid Chloride) or heat Method A to 60°C. Add DMAP (0.1 eq) as a catalyst.
Starting Material Remains	Hydrolysis of activated ester.	Ensure anhydrous solvents (DMF/DCM) are used. Re-add coupling reagent (0.5 eq).
Epimerization	Over-activation or high base load.	Switch to Method B (T3P). Use Collidine instead of DIPEA/TEA (weaker base). Keep temp < 0°C.
Precipitation	Product insolubility.	Dilute reaction with DMSO or NMP. Filter the solid; it might be the pure product.

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